molecular formula C14H16N2OS B11504773 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B11504773
M. Wt: 260.36 g/mol
InChI Key: CWSFHRJSYYNPJX-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a cyclopenta[b]thiophene core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor containing a thiophene ring and a cyano group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, such as the combination of a cyclopenta[b]thiophene core with a cyano group and a cyclopentanecarboxamide moiety.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H16N2OS/c15-8-11-10-6-3-7-12(10)18-14(11)16-13(17)9-4-1-2-5-9/h9H,1-7H2,(H,16,17)

InChI Key

CWSFHRJSYYNPJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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